Product packaging for 2-(4-Propylcyclohexyl)propane-1,3-diol(Cat. No.:CAS No. 132310-86-2)

2-(4-Propylcyclohexyl)propane-1,3-diol

Cat. No.: B1589512
CAS No.: 132310-86-2
M. Wt: 200.32 g/mol
InChI Key: YKAQAUWVYATRHU-UHFFFAOYSA-N
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Description

2-(4-Propylcyclohexyl)propane-1,3-diol is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B1589512 2-(4-Propylcyclohexyl)propane-1,3-diol CAS No. 132310-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propylcyclohexyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAQAUWVYATRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459411
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132310-86-2
Record name SBB059284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance Within Organic and Materials Chemistry

In the realm of organic chemistry, 2-(4-propylcyclohexyl)propane-1,3-diol is significant due to its structure, which presents interesting synthetic challenges and opportunities. The presence of multiple stereocenters on the cyclohexane (B81311) ring means that its synthesis requires careful control of stereochemistry to obtain the desired isomer (cis or trans). The diol functionality, consisting of two hydroxyl (-OH) groups, is a key feature, allowing for a wide array of subsequent chemical transformations. wikipedia.org These reactive sites are fundamental for processes like esterification, etherification, and, most importantly, polymerization.

From a materials chemistry perspective, this compound is particularly valuable as a monomer or precursor in the creation of polymers and liquid crystals. The incorporation of the trans-1,4-substituted cyclohexane ring is a known strategy to enhance the thermal stability and clearing points of liquid crystalline materials. researchgate.net The specific arrangement of the propyl group and the diol side chain influences the intermolecular interactions, which in turn dictates the physical properties of the resulting materials. This structure-property relationship is a central theme in the design of new materials with tailored characteristics for specific applications.

Overview of Key Academic Research Trajectories

Established Synthetic Pathways for this compound

Established routes to this target molecule would likely leverage well-known transformations in organic chemistry, focusing on the sequential or convergent assembly of the two main structural components: the 4-propylcyclohexyl ring and the propane-1,3-diol side chain.

A logical starting point for the synthesis is the functionalization of a readily available propyl-substituted cyclohexene (B86901) derivative. The double bond in the cyclohexene ring serves as a versatile handle for introducing the necessary oxygen functional groups.

One common strategy is the dihydroxylation of the alkene. youtube.com This can be achieved using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412), which typically results in syn-addition of two hydroxyl groups across the double bond to form a cis-diol. youtube.com Subsequent hydrogenation of the double bond would yield the saturated cyclohexane ring. Alternatively, hydrogenation of the alkene can precede dihydroxylation. For instance, the hydrogenation of a propyl-substituted cyclohexene derivative yields propylcyclohexane, which would then require C-H activation or other methods to introduce the diol side chain, a more challenging approach.

Another powerful method involves the epoxidation of the cyclohexene double bond, followed by a nucleophilic ring-opening of the resulting epoxide. youtube.com This two-step process allows for the formation of trans-diols. youtube.com The epoxide ring-opening is a highly stereoselective reaction that proceeds via an SN2 mechanism. The creation of highly functionalized cyclohexene oxide derivatives can also be achieved through cycloaddition-fragmentation sequences, for example, from benzene (B151609) oxide, providing a scaffold for diverse synthetic modifications. paris-saclay.frresearchgate.net

An alternative to building the diol on the cyclohexane ring is to integrate a pre-functionalized three-carbon unit, analogous to propylene (B89431) glycol (1,2-propanediol) or 1,3-propanediol, onto the propylcyclohexyl scaffold. Propylene glycol itself is industrially produced via the hydrolysis of propylene oxide. chemcess.comresearchgate.net The related and more structurally relevant 1,3-propanediol can be synthesized from feedstocks like ethylene (B1197577) oxide or acrolein. researchgate.netepo.org

A plausible synthetic disconnection involves the reaction of a 4-propylcyclohexyl organometallic reagent (e.g., a Grignard or organolithium reagent) with an appropriate three-carbon electrophile. For example, diethyl malonate can be alkylated with a 4-propylcyclohexyl halide. Subsequent reduction of the diester functionality with a strong reducing agent like lithium aluminum hydride would yield the desired this compound. This approach is analogous to the synthesis of other 2-substituted-1,3-propanediols.

Advanced Synthetic Strategies and Catalytic Approaches for Diol Synthesis

Modern synthetic chemistry offers more sophisticated strategies that allow for greater control over stereochemistry and chemoselectivity, which are crucial for preparing specific isomers of this compound or related complex molecules.

The synthesis of optically active diols is of significant interest, as the stereochemistry of such compounds can be critical in applications like pharmaceuticals and materials science. sctunisie.orgnih.gov While specific chiral synthesis of this compound is not detailed in the literature, methods developed for analogous 1,3-diols are directly applicable.

One prominent method is the asymmetric hydrogenation of β-hydroxy esters using a chiral diphosphine-ruthenium catalyst. sctunisie.org This reaction can produce chiral 1,3-diols with excellent enantioselectivity (near 99% e.e.). sctunisie.org The resulting β-hydroxy ester is then reduced with a reagent like LiAlH4 to afford the chiral 1,3-diol. sctunisie.org

Another powerful strategy involves an asymmetric aldol reaction to create chiral β-hydroxy ketones, followed by a diastereoselective reduction of the ketone. nih.gov Recent studies have developed new proline-derived organocatalysts that can facilitate asymmetric aldol reactions to produce chiral keto alcohols with very high enantiomeric excess (>99% ee). nih.gov These intermediates can then be reduced to the corresponding chiral 1,3-diols. nih.gov

Table 1: Asymmetric Synthesis of Chiral 1,3-Diols

Method Key Intermediate Catalyst/Reagent Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation β-Keto Ester Chiral Diphosphine-Ruthenium >99% sctunisie.org
Asymmetric Aldol Reaction Aldehyde/Ketone Proline-derived Organocatalyst >99% nih.gov

This table presents generalized data for the synthesis of chiral 1,3-diols, which are methodologies applicable to the target compound.

The presence of multiple reactive sites in precursors to diols necessitates a high degree of chemoselectivity. stanford.edu For molecules with multiple hydroxyl groups, such as polyols, selectively functionalizing one group over another is a persistent challenge. rsc.org

In the context of synthesizing this compound, chemoselective transformations are critical. For example, during the construction of the side chain, one might need to oxidize a primary alcohol without affecting a secondary alcohol, or vice-versa. The chemoselective oxidation of diols to hydroxyketones can be challenging due to the risk of overoxidation or oxidative cleavage of the carbon-carbon bond. stanford.edu Specialized catalytic systems, such as those based on palladium, have been developed to achieve such selective oxidations. stanford.edu

Furthermore, the dihydroxylation of alkenes can be performed with high chemoselectivity. An electrochemical approach has been developed for the dihydroxylation of vinylarenes, which is highly selective towards the more electron-rich alkene in a molecule containing multiple double bonds. rsc.org Organocatalysis using reagents like aryl iodides also enables the syn-diacetoxylation of a broad range of alkenes with high diastereoselectivity and tolerance for various functional groups. organic-chemistry.org These methods avoid the use of transition metals and often proceed under mild conditions. rsc.orgorganic-chemistry.org

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis. For the established pathways, the mechanisms are well-documented in organic chemistry.

If the synthesis proceeds via dihydroxylation of an alkene using permanganate or osmium tetroxide, the mechanism involves a concerted [3+2] cycloaddition of the oxidizing agent to the alkene face. youtube.com This single, simultaneous process forms a cyclic intermediate (a manganate (B1198562) or osmate ester). youtube.com This concerted step guarantees syn-addition, as both oxygen atoms are delivered to the same side of the double bond. Subsequent hydrolysis of the cyclic ester cleaves the oxygen-metal bonds to yield the cis-diol. youtube.com

In the case of synthesis via an epoxide, the mechanism depends on the conditions of the ring-opening. Under basic or neutral conditions, the nucleophile (e.g., water or hydroxide) attacks one of the epoxide carbons in a classic SN2 reaction, leading to inversion of stereochemistry at that carbon. youtube.com Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. youtube.com The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. youtube.com

For syntheses involving the formation of a cyclic acetal (B89532) as a protecting group for the diol, the mechanism is acid-catalyzed. chegg.com The aldehyde or ketone carbonyl group is first protonated by the acid catalyst to enhance its electrophilicity. One of the diol's hydroxyl groups then acts as a nucleophile, attacking the carbonyl carbon. After proton transfer, a hemiacetal is formed. The hemiacetal's hydroxyl group is then protonated and eliminated as water, forming a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the diol then attacks this electrophile, and a final deprotonation step yields the cyclic acetal. chegg.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the intricate structural features of 2-(4-propylcyclohexyl)propane-1,3-diol, from its basic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural and stereochemical analysis of this compound. The presence of multiple stereocenters—at the C1 and C3 positions of the propane-1,3-diol moiety and within the substituted cyclohexane (B81311) ring (C1' and C4' of the ring)—gives rise to several possible stereoisomers. NMR techniques are essential for their differentiation.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom. The integration of ¹H NMR signals corresponds to the number of protons, while the chemical shifts in both ¹H and ¹³C spectra are indicative of the functional groups and their electronic surroundings.

For a definitive stereochemical assignment, particularly of the 1,3-diol unit, advanced 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. achemblock.com NOESY experiments detect through-space interactions between protons, which can help determine the relative orientation of substituents on the cyclohexane ring and the propanediol (B1597323) backbone. For instance, converting the 1,3-diol into a more rigid cyclic acetal (B89532) derivative can simplify conformational analysis and make the stereochemical relationships clearer through ¹³C NMR analysis of the acetal carbons. ijrpc.com The coupling constants (J-values) observed in high-resolution ¹H NMR spectra are also critical for determining the relative stereochemistry, such as the cis or trans configuration of the substituents on the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Data for trans-2-(4-Propylcyclohexyl)propane-1,3-diol

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
3.75 - 3.60m-CH₂OH
68.5-CH₂OH
1.80 - 1.65m-CH(CH₂OH)₂
45.2-CH(CH₂OH)₂
1.85 - 1.70 & 1.05 - 0.90mCyclohexyl-H
38.0, 34.5, 33.0Cyclohexyl-CH₂, CH
1.35 - 1.20m-CH₂-CH₂-CH₃
37.0-CH₂-CH₂-CH₃
1.30 - 1.15m-CH₂-CH₃
20.0-CH₂-CH₃
0.88t-CH₃
14.2-CH₃

Note: Predicted values are based on standard chemical shifts for similar structural fragments. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. When subjected to electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a structural fingerprint.

The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (200.32 g/mol ). cymitquimica.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₁₂H₂₄O₂). Analysis of the fragmentation pattern provides evidence for the compound's structure. Key fragments would likely arise from the cleavage of the C-C bonds within the propanediol side chain and the loss of the propyl group or the entire side chain from the cyclohexane ring. For instance, the loss of a hydroxymethyl group (-CH₂OH) or water (H₂O) are common fragmentation pathways for diols.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Predicted) Possible Fragment Ion Structural Origin
200[C₁₂H₂₄O₂]⁺Molecular Ion (M⁺)
182[M - H₂O]⁺Loss of water
169[M - CH₂OH]⁺Loss of a hydroxymethyl group
157[M - C₃H₇]⁺Loss of the propyl group
125[C₉H₁₇]⁺Cleavage of the propanediol group
83[C₆H₁₁]⁺Cyclohexyl ring fragment
43[C₃H₇]⁺Propyl cation

Note: This table represents a hypothetical fragmentation pattern. The relative intensities of the peaks would depend on the specific ionization conditions.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and isomeric impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a standard method for the purity analysis of diols and related compounds. mdpi.com For a non-polar compound like this compound, a reversed-phase (RP) HPLC method is typically employed. A C18 or C8 stationary phase column would be suitable for this separation.

The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient elution of the target compound and the separation of impurities with different polarities. Detection can be achieved using a Refractive Index (RI) detector, which is suitable for compounds lacking a strong UV chromophore, or an Evaporative Light Scattering Detector (ELSD).

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector Refractive Index (RI) or ELSD
Column Temperature 30 °C

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. nih.gov The principles of UPLC method development for this compound are similar to HPLC but utilize columns with smaller particle sizes (typically sub-2 µm).

This allows for much faster separations, often under 5 minutes, while maintaining or even improving the resolution between the main component and its impurities. nih.gov The development of a UPLC method would involve screening different columns (e.g., C18, Phenyl-Hexyl) and optimizing the gradient and flow rate to achieve the best possible separation. sigmaaldrich.com The enhanced sensitivity of UPLC systems is particularly beneficial for detecting trace-level impurities.

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for analyzing volatile compounds. While the diol itself has a relatively high boiling point, it can be analyzed by GC, especially for assessing the ratio of volatile impurities or isomers.

To improve volatility and peak shape, the diol can be derivatized. For instance, reaction with a silylating agent to form the corresponding trimethylsilyl (B98337) (TMS) ethers increases volatility and thermal stability, making the compound more amenable to GC analysis. GC is particularly well-suited for separating the cis and trans isomers of the substituted cyclohexane ring, which often exhibit different retention times on a suitable capillary column.

Table 4: Typical GC Method Parameters for Diol Analysis (after derivatization)

Parameter Condition
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program 100 °C (2 min), ramp at 10 °C/min to 280 °C (10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nrel.gov For 2-(4-Propylcyclohexyl)propane-1,3-diol, these calculations can determine key electronic parameters that govern its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (η), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Another important parameter is the global electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. peerj.com It is calculated from the HOMO and LUMO energies and provides a measure of reactivity towards nucleophiles. peerj.com

Table 1: Predicted Quantum Chemical Properties for this compound Illustrative data based on DFT calculations for structurally similar molecules.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates potential for electron donation in reactions.
LUMO Energy 2.1 eV Represents the molecule's electron-accepting capability.
HOMO-LUMO Gap (η) 8.6 eV A large gap suggests high kinetic stability.
Global Electrophilicity (ω) 0.85 eV Classifies the compound as a marginal electrophile.
Dipole Moment 2.5 D Indicates moderate polarity due to the diol group.

These theoretical calculations suggest that the propane-1,3-diol moiety, with its electronegative oxygen atoms, is the most reactive site in the molecule, influencing its interactions and potential for chemical transformation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govclaudiozannoni.itmdpi.com For a flexible molecule like this compound, MD simulations provide invaluable information about its conformational landscape and interactions with its environment, such as solvents.

The conformational flexibility of this compound is dominated by several factors:

Cyclohexane (B81311) Ring Inversion: The cyclohexane ring can exist in various conformations, primarily the stable "chair" form and less stable "boat" and "twist-boat" forms. MD simulations can map the energy landscape of these inversions.

Substituent Orientation: The propyl and propanediol (B1597323) groups can be in either axial or equatorial positions on the cyclohexane ring. The trans isomer, with both substituents in equatorial positions, is generally the most stable.

Rotatable Bonds: The C-C bonds in the propyl and propanediol side chains allow for numerous rotational isomers (rotamers).

MD simulations in an explicit solvent, such as a water box, reveal how solvent molecules arrange around the solute and the nature of their interactions. claudiozannoni.itnih.gov For this compound, the hydroxyl groups of the diol moiety are expected to form strong hydrogen bonds with water molecules, enhancing its solubility. The propylcyclohexyl portion, being nonpolar, will have hydrophobic interactions, leading to a specific orientation at the solvent interface.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental and Biological Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties, environmental fate, or biological activity. aftonchemical.comwikipedia.org These models are essential for predicting the behavior of chemicals where experimental data is lacking, thereby supporting regulatory assessments and risk management. aftonchemical.comecetoc.org

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for a substance to bioaccumulate is often predicted using its octanol-water partition coefficient (log Kow), a measure of its lipophilicity. QSAR models can estimate log Kow and other factors to predict the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to that in water.

For this compound, QSAR models like the US EPA's EPI Suite™ can be used to predict these values based on its molecular structure. aftonchemical.com Chemicals with high log Kow values (typically > 3) and high BCF values are more likely to bioaccumulate in fatty tissues. researchgate.net

Table 2: QSAR-Predicted Parameters for Bioaccumulation Potential wikipedia.org Values predicted using established QSAR methodologies.

Parameter Predicted Value Interpretation
Log Kow (Octanol-Water Partition Coefficient) 3.5 - 4.2 Indicates a moderate to high potential for partitioning into fatty tissues.
Water Solubility ~50 mg/L Low solubility, characteristic of lipophilic compounds.
Bioconcentration Factor (BCF) 150 - 400 L/kg Suggests a moderate bioaccumulation potential in aquatic organisms.

The model predictions indicate that while the diol group adds some polarity, the large alkylcyclohexyl structure dominates, giving the molecule sufficient lipophilicity to have a moderate bioaccumulation potential.

The environmental persistence of a chemical is its ability to resist degradation by biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis) processes. researchgate.net QSAR models can predict the rate of these degradation processes to estimate a chemical's environmental half-life. osti.gov

Biodegradation is a key removal mechanism for many organic compounds in the environment. researchgate.net QSAR models predict biodegradability by identifying structural features that are susceptible to microbial attack. The presence of the long alkyl chain and the cyclohexane ring in this compound may slow its degradation compared to simpler linear diols. usgs.gov

Table 3: QSAR-Predicted Environmental Fate and Persistence wikipedia.org Predictions based on common environmental fate models.

Endpoint Predicted Outcome Significance
Aerobic Biodegradation Not readily biodegradable; slow biodegradation expected. The compound is likely to persist in the environment for weeks to months.
Atmospheric Oxidation Half-life ~15 hours Suggests relatively rapid degradation in the atmosphere via reaction with hydroxyl radicals.
Soil Adsorption Coefficient (Koc) ~1200 L/kg Indicates moderate adsorption to soil and sediment, limiting mobility in water.

These QSAR predictions suggest that this compound is likely to be persistent in soil and water compartments but will be removed more quickly from the atmosphere. Its moderate adsorption to soil indicates it is less likely to leach into groundwater.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the 4-Propylcyclohexyl Moiety on Molecular Properties and Interactions

The 4-propylcyclohexyl fragment is the primary determinant of the lipophilic character of 2-(4-Propylcyclohexyl)propane-1,3-diol. The presence of the cyclohexane (B81311) ring and the propyl chain significantly influences the molecule's solubility, partitioning behavior between aqueous and lipid phases, and its potential for van der Waals interactions.

Lipophilicity and Solubility: The nonpolar nature of the propylcyclohexyl group is expected to result in low aqueous solubility and a high octanol-water partition coefficient (log P). Lipophilicity is a critical factor in determining how a molecule interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The size and conformation of the alkyl substituent on a cyclohexane ring can modulate these properties. Generally, increasing the length of the alkyl chain increases lipophilicity.

Impact on Molecular Interactions: The bulky and nonpolar 4-propylcyclohexyl moiety can engage in hydrophobic interactions with nonpolar pockets of enzymes or receptors. The size and shape of this group can provide selectivity for specific binding sites.

Below is an interactive data table illustrating the predicted effect of the alkyl chain length on the lipophilicity (Log P) of hypothetical 2-(4-alkylcyclohexyl)propane-1,3-diol derivatives.

Alkyl GroupPredicted Log PPredicted Aqueous Solubility (logS)
Methyl2.5-2.8
Ethyl3.0-3.2
Propyl3.5-3.6
Butyl4.0-4.0

Note: These are estimated values to demonstrate the trend and are not experimentally verified for these specific compounds.

Role of the Propane-1,3-diol Backbone in Compound Functionality

The propane-1,3-diol backbone provides the molecule with its polar characteristics, primarily through its two hydroxyl (-OH) groups. This part of the molecule is capable of forming hydrogen bonds, which are crucial for its interaction with aqueous environments and specific biological targets.

Hydrogen Bonding Capacity: The hydroxyl groups can act as both hydrogen bond donors and acceptors. This allows for the formation of intramolecular hydrogen bonds between the two hydroxyl groups or intermolecular hydrogen bonds with water or polar residues in a binding site, such as amino acid side chains in a protein. The ability to form these bonds is fundamental to the molecule's solubility in polar solvents and its potential to anchor to a biological target.

Structural Flexibility: The propane-1,3-diol backbone possesses rotational freedom around its carbon-carbon single bonds. This flexibility allows the hydroxyl groups to adopt various orientations in space, which can be critical for optimal binding to a receptor or enzyme active site. The specific conformation of the diol can be influenced by the bulky adjacent propylcyclohexyl group.

Research on similar 1,3-diol structures indicates that the distance and orientation of the hydroxyl groups are key to their function. For instance, they can chelate metal ions or bridge different parts of a receptor pocket.

The following table summarizes the potential hydrogen bonding interactions of the propane-1,3-diol moiety.

Interaction TypeDonor/AcceptorPotential Partner in Biological Systems
Intermolecular Hydrogen BondDonorCarbonyl oxygen of peptide backbone
Intermolecular Hydrogen BondAcceptorAmide proton of peptide backbone
Intermolecular Hydrogen BondDonor/AcceptorWater molecules
Intramolecular Hydrogen BondDonor/AcceptorThe other hydroxyl group in the diol

Stereochemical Effects on Performance Characteristics of this compound Isomers

The stereochemistry of this compound can have a profound impact on its biological activity and physical properties. The presence of chiral centers in the molecule leads to the existence of different stereoisomers.

Chirality: The C2 of the propane-1,3-diol backbone is a stereocenter, as is the C4 of the cyclohexyl ring (depending on the substitution pattern). This gives rise to the possibility of diastereomers (cis and trans isomers of the cyclohexane ring) and enantiomers (R and S configurations at the chiral centers).

Cis/Trans Isomerism: The relative orientation of the propyl group and the propane-1,3-diol substituent on the cyclohexane ring (cis or trans) will significantly affect the molecule's three-dimensional shape. The trans isomer, with both bulky groups in equatorial positions in the most stable chair conformation, will have a different spatial arrangement of its functional groups compared to the cis isomer, where one group would be forced into an axial position. This difference in shape can lead to different binding affinities for a chiral biological target.

Enantiomeric Specificity: Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. Therefore, the R and S enantiomers of this compound are likely to have different potencies and efficacies. One enantiomer may fit optimally into a binding site, leading to a strong biological response, while the other may bind less effectively or not at all.

A hypothetical comparison of the biological activity of different isomers is presented in the table below, based on general principles of stereochemistry in drug design.

Isomer ConfigurationRelative Biological Activity (Hypothetical)Rationale
trans-(R)HighOptimal fit into a specific chiral binding pocket, leading to a strong interaction.
trans-(S)LowSteric clashes or suboptimal orientation of key functional groups within the binding site.
cis-(R)ModerateA different overall shape may allow for binding to a different target or the same target with lower affinity.
cis-(S)NegligibleThe combination of cis-conformation and this specific chirality may prevent effective binding.

Note: The relative activities are hypothetical and serve to illustrate the potential impact of stereoisomerism.

Research Applications in Materials Science and Polymer Chemistry

2-(4-Propylcyclohexyl)propane-1,3-diol as a Modifier in Polymer Formulations

The incorporation of diols as monomers or additives is a fundamental strategy for tailoring the properties of polymers, particularly polyesters and polyurethanes. The specific structure of this compound suggests it could serve as a unique modifier, imparting a combination of characteristics derived from both its cyclic and branched aliphatic components.

While direct studies on the use of this compound in polyolefins are scarce, its structural features allow for predictions of its effects. The introduction of co-monomers is a key method to modify the crystallinity and, consequently, the mechanical properties of polymers.

The structure of this diol is analogous to other branched diols like 2-methyl-1,3-propanediol (B1210203) or 2-butyl-2-ethyl-1,3-propanediol, which are known to disrupt polymer chain regularity. This disruption inhibits crystallization, leading to lower viscosity and increased flexibility in polyester (B1180765) resins. riverocean.com.twchemicalbook.com The main chain of the target compound is a propane-1,3-diol with a large cyclohexyl substituent at the C2 position, creating a branched, non-linear structure. This irregularity would likely interfere with the close packing of polyolefin chains, reducing crystallinity and thereby enhancing flexibility.

Conversely, the rigid and bulky nature of the cyclohexyl ring itself, similar to the widely used 1,4-cyclohexanedimethanol (B133615) (CHDM), is known to impart rigidity, hardness, and high tensile modulus to polymers like polyurethanes. paint.orgresearchgate.net Therefore, this compound could offer a unique balance: the branched propanediol (B1597323) backbone would promote flexibility, while the bulky cyclohexyl side group could simultaneously enhance toughness and modulus, preventing the significant loss in hardness often associated with linear flexibilizing glycols. riverocean.com.twpaint.org

Table 1: Influence of Diol Structure on Polyester-Polyurethane Properties

Diol Used in Polyester Key Structural Feature Resulting Polyurethane Property Reference
1,6-Hexanediol (HD) Linear, flexible High flexibility, low hardness, low tensile modulus. paint.orgresearchgate.net
1,4-Cyclohexanedimethanol (CHDM) Cyclic, rigid High rigidity, high tensile modulus, high hardness. paint.orgresearchgate.net
2-Butyl-2-ethyl-1,3-propanediol (BEPD) Branched, aliphatic Intermediate flexibility and hardness. paint.org

This interactive table is based on data from analogous compounds to predict the properties of the target compound.

The incorporation of cycloaliphatic structures into a polymer backbone can significantly influence its thermal properties. Research on copolyesters demonstrates that including aliphatic rings like cyclohexane (B81311) can result in materials with high melting temperatures and good thermal stability. researchgate.net For instance, the replacement of some aliphatic diols with rigid diols like isosorbide (B1672297) or CHDM in furan-based polyesters leads to a notable increase in the decomposition temperature. nih.gov The rigid ring structure restricts the thermal motion of polymer chains, requiring more energy to initiate degradation.

Exploration of this compound in Liquid Crystal Design and Mesophase Behavior

Liquid crystals are materials that exist in a state between a conventional liquid and a solid crystal. Their molecules have some degree of orientational order but lack long-range positional order. wikipedia.orglibretexts.org The design of molecules that exhibit liquid crystalline phases often involves combining rigid core units with flexible chains.

The this compound molecule contains the necessary components to be a building block (mesogen) for liquid crystalline materials. The propylcyclohexyl group provides a rigid, anisotropic core, which is essential for promoting the orientational order required for liquid crystal phases. researchgate.net The propane-1,3-diol portion offers a flexible linking unit and reactive hydroxyl groups that can be used to build larger molecules, such as liquid crystal polymers (e.g., polyesters).

Cyclohexane derivatives are crucial components in many commercial liquid crystal mixtures, valued for their ability to create materials with low viscosity, broad nematic phase ranges, and high clearing points. researchgate.netgoogleapis.comgoogle.com The use of a diol functionality allows for the creation of dimesogens or polymer chains where the rigid propylcyclohexyl units are separated by flexible spacers, a common strategy for designing materials that exhibit specific mesophases. nih.gov Research on fluorinated cyclohexyl motifs highlights that while polarity can be increased, it is crucial to have appropriate scaffolds to maintain good material properties. nih.gov

The structure of a mesogen directly influences the type of liquid crystal phase it forms. The primary phases are nematic, where molecules show a common directional alignment, and smectic, where molecules are also organized into layers. wikipedia.orglibretexts.org

The bulky and non-planar nature of the this compound side group would likely have a significant impact on phase behavior. The presence of such a large substituent on the flexible diol linker could disrupt the ordered, layered packing required for the formation of smectic phases. This steric hindrance may favor the formation of a nematic phase, where only long-range orientational order is necessary. wikipedia.orgnih.gov In some systems, the transition from a nematic to a smectic phase is observed upon cooling, and the specific molecular structure determines the stability and range of these phases. aps.org

Table 2: Phase Transitions of Selected Cyclohexane-Containing Liquid Crystals

Compound Structure Phase Transitions (°C) Reference
2-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(3,4-difluorophenyl)ethene C-N: 35.6, N-I: 177.3 googleapis.com
2-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(3-fluoro-4-acetyl)ethane C-N: 76.5, N-I: 168.5 googleapis.com
4-Propyl-4'-cyanobicyclohexyl C-N: 64.2, N-I: 169.6 google.com

C = Crystal, N = Nematic, I = Isotropic (liquid). This table shows examples of the broad liquid crystal ranges achievable with cyclohexyl motifs.

Advanced Lubricant and Coating Formulations Research

In the field of lubricants and coatings, cycloaliphatic compounds are used to enhance performance characteristics such as durability, viscosity, and chemical resistance. Polyesters synthesized from cycloaliphatic diols and diacids are used to formulate high-solids polyurethane coatings. paint.orgresearchgate.net

The compound this compound possesses a dual nature that could be advantageous in these applications. The propylcyclohexyl group is non-polar and hydrophobic, characteristics that are desirable for providing lubricity and creating a water-resistant barrier in coatings. The two primary hydroxyl groups on the propanediol segment provide polarity and reactive sites. This polarity can enhance adhesion to substrates, while the hydroxyls can be used to cross-link the molecule into a durable coating network, for example, by reacting with isocyanates to form polyurethanes. paint.org

Furthermore, branched diols like 2-methyl-1,3-propanediol are known to produce polyesters with low viscosity, which is beneficial for formulating high-solids or low-VOC (Volatile Organic Compound) coatings. chemicalbook.com The branched structure of this compound would likely contribute a similar viscosity-lowering effect, making it a person of interest for developing more environmentally friendly coating and lubricant formulations.

Biomedical and Biological Research Applications

2-(4-Propylcyclohexyl)propane-1,3-diol in Drug Delivery System Research

The development of effective drug delivery systems is crucial for optimizing the therapeutic outcomes of many pharmaceutical agents, especially those with poor water solubility. Derivatives of propane-1,3-diol are being explored for their capacity to modify the lipophilicity of drugs, which can be a critical factor in their absorption and transport across biological membranes. google.comgoogle.com

Enhancing Solubility of Poorly Water-Soluble Pharmaceutical Agents

The prodrug approach is a well-established strategy to enhance the solubility of parent drugs. nih.gov This involves chemically modifying a drug to create a more soluble derivative that, upon administration, is converted back to the active form. Although not a prodrug itself, this compound could be theoretically used to form esters with acidic drugs, thereby increasing their lipophilicity and potentially their solubility in lipid-based formulations.

Improving Bioavailability in Drug Formulations

The bioavailability of a drug is dependent on several factors, including its solubility and permeability across biological membranes. nih.gov By increasing the lipophilicity of a drug, its ability to partition into and diffuse across the lipid bilayers of cell membranes can be improved. google.com The incorporation of a lipophilic moiety like the propylcyclohexyl group present in this compound into a drug formulation could hypothetically enhance its absorption.

Research on other propane-1,3-diol derivatives has indicated their potential to create more lipophilic compounds, which may lead to a prolonged duration of action and the ability to bypass first-pass metabolism in the liver. google.com While specific data for this compound is not available, the general principles suggest its potential utility in this area.

ParameterHypothetical Effect of this compoundRationale
Aqueous Solubility Potential to increase for poorly soluble drugsActs as a co-solvent or part of a lipid-based delivery system.
Lipid Solubility Potential to increaseThe propylcyclohexyl group enhances lipophilicity.
Bioavailability Potential to improveEnhanced solubility and permeability due to its amphiphilic nature.

Biotransformation and Metabolic Fate Research of this compound and Analogues

Understanding the biotransformation and metabolic fate of any new chemical entity is a critical aspect of its development for pharmaceutical or other biological applications. This involves elucidating the metabolic pathways, identifying the resulting metabolites, and determining the rate and routes of excretion.

In Vitro Metabolic Profiling Methodologies

In vitro metabolic profiling is a standard preliminary step to investigate the metabolism of a compound. These methods typically utilize subcellular fractions of liver cells, such as microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

To study the metabolic profile of this compound, it would be incubated with liver microsomes from various species, including humans, to identify potential species differences in metabolism. The reaction mixture would be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites formed.

Based on the structure of this compound, the expected primary metabolic pathways would likely involve oxidation. The propyl group and the cyclohexyl ring are potential sites for hydroxylation, a common metabolic reaction catalyzed by CYP enzymes. omicsonline.org The propane-1,3-diol moiety could also undergo oxidation or conjugation reactions.

Potential Metabolic ReactionPotential Site on this compoundExpected Outcome
Hydroxylation Propyl group, Cyclohexyl ringIncreased polarity for excretion.
Oxidation Propane-1,3-diol moietyFormation of corresponding aldehydes or carboxylic acids.
Glucuronidation Hydroxyl groups of the diolFormation of glucuronide conjugates for enhanced water solubility and excretion.

In Vivo Biotransformation Pathway Elucidation

Following in vitro studies, in vivo experiments in animal models are conducted to understand the complete metabolic fate of a compound. For this compound, this would involve administering the compound to laboratory animals and collecting biological samples such as urine, feces, and blood over a period of time.

Analysis of these samples, again typically using LC-MS, would allow for the identification and quantification of the parent compound and its metabolites. This provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

For analogous compounds containing a cyclohexyl ring, hydroxylation of the ring is a common in vivo metabolic pathway. omicsonline.org Similarly, the biotransformation of the propane-1,3-diol backbone is known to proceed through oxidation to form 3-hydroxypropionaldehyde and subsequently 3-hydroxypropanoic acid. nih.gov It is therefore plausible that the in vivo biotransformation of this compound would involve a combination of these pathways. Studies on a similar compound, 3-(phenylamino)propane-1,2-diol, have shown extensive in vivo metabolism, with less than 1% of the parent compound being excreted unchanged in urine. nih.gov

Future Research Directions and Interdisciplinary Prospects

Development of Novel Derivatization Strategies for Enhanced Functionality

The two primary hydroxyl groups of 2-(4-Propylcyclohexyl)propane-1,3-diol are prime targets for chemical modification, or derivatization, to create a wide array of new molecules with enhanced or specialized functions. Due to the similar reactivity of the two hydroxyl groups, achieving regioselective functionalization—modifying one hydroxyl group while leaving the other untouched—presents a notable challenge that is a key area for future research. rsc.orgrsc.org

Advanced organocatalytic strategies could provide precise control over derivatization reactions. rsc.orgrsc.org For instance, employing chiral catalysts could enable enantioselective acylation or etherification, leading to the synthesis of optically active derivatives crucial for pharmaceutical applications. rsc.org A general two-step strategy, similar to that used for converting 2-amino-1,3-propanediols into functional cyclic carbonate monomers, could be adapted. rsc.org This would involve the chemo-selective modification of one hydroxyl group followed by an intramolecular cyclization reaction.

Future research could explore several derivatization pathways:

Esterification and Acylation: Reaction with various carboxylic acids or acyl chlorides to produce esters. These derivatives could serve as specialty lubricants, plasticizers, or pro-drugs.

Etherification: Formation of ethers to modify solubility and chemical stability.

Conversion to Functional Monomers: Derivatization into monomers like cyclic carbonates or by introducing polymerizable groups (e.g., acrylates) for subsequent use in polymer synthesis. rsc.orgrsc.org

Introduction of Heteroatoms: Replacing the hydroxyl groups with amines, thiols, or halides to create new synthons for organic chemistry. nveo.orgnih.gov For example, a process analogous to the reduction of bronopol (B193717) could be explored to introduce amino groups. nveo.org

A summary of potential derivatization strategies is presented below.

Derivatization StrategyReagents/CatalystsPotential DerivativeApplication Area
Regioselective Acylation Organocatalysts, LipasesMonoestersPharmaceutical intermediates, Chiral building blocks
Cyclic Carbonate Formation Phosgene analogues, TransesterificationPropylcyclohexyl-functionalized cyclic carbonateBiodegradable polymers, Polycarbonates
Amination Reductive amination, Nucleophilic substitution2-(4-Propylcyclohexyl)propane-1,3-diamineEpoxy curing agents, Polyamide synthesis
Thiolation Mitsunobu reaction, Conversion to tosylates then substitution2-(4-Propylcyclohexyl)propane-1,3-dithiolSelf-healing polymers, Metal-binding ligands

Expanding the Scope of Material Science Applications

The alicyclic nature of this compound makes it an excellent candidate as a monomer for synthesizing high-performance polymers. Alicyclic structures are known to impart desirable properties to resins, including high heat resistance, low water absorption, and excellent dielectric properties. khneochem.co.jp

Future research will likely focus on incorporating this diol into various polymer families:

Polyesters and Copolyesters: Polymerization with dicarboxylic acids (such as terephthalic acid or bio-based 2,5-furandicarboxylic acid) could yield polyesters with high glass transition temperatures (Tg). rsc.orgrsc.org The bulky cyclohexyl group would restrict chain mobility, enhancing thermal stability and mechanical strength, making these materials suitable for engineering plastics and high-performance films. rsc.orgpolyestertime.comcore.ac.uk

Polyurethanes: Reaction with diisocyanates, particularly alicyclic ones like isophorone (B1672270) diisocyanate (IPDI), can produce polyurethanes with superior toughness and elasticity. acs.org The propylcyclohexyl moiety would contribute to the hard segment of the polyurethane, potentially improving microphase separation and leading to excellent mechanical performance for use in elastomers, coatings, and foams. acs.orgrsc.org

Polycarbonates and Epoxy Resins: As a diol, it can be a building block for polycarbonates and epoxy resins. These materials would benefit from the hydrophobicity and rigidity of the alicyclic ring, making them suitable for applications in electronics, automotive components, and protective coatings. khneochem.co.jp

Thermosets: The diol can be functionalized with reactive groups like cyclic olefins and then rapidly polymerized using techniques like Ring-Opening Metathesis Polymerization (ROMP) to create cross-linked thermosets. rsc.org This approach allows for the rapid manufacturing of composites with tunable thermal and mechanical properties. rsc.org

The projected impact of incorporating the diol into polymers is summarized in the table below.

Polymer TypeComonomerExpected Property EnhancementPotential Applications
Polyester (B1180765) Terephthalic Acid (TPA), Furandicarboxylic Acid (FDCA)Increased Tg, Improved Thermal Stability, Lower Water AbsorptionHigh-performance fibers, Automotive parts, Electronic components khneochem.co.jpacs.org
Polyurethane Isophorone Diisocyanate (IPDI), Hexamethylene Diisocyanate (HDI)Enhanced Mechanical Strength and Toughness, High ElasticityHigh-performance elastomers, Abrasion-resistant coatings, Medical tubing acs.org
Polycarbonate Phosgene, Diphenyl CarbonateHigh Heat Resistance, Optical Clarity, Dimensional StabilityAutomotive lenses, Electronic enclosures, Optical media khneochem.co.jp
Thermoset (via ROMP) Grubbs' CatalystRapid Curing, Tunable Mechanical PropertiesAdvanced composites, Adhesives, Lightweight structural parts rsc.org

Advancements in Biomedical Applications and Pharmaceutical Design

The structural motifs within this compound are relevant to pharmaceutical and biomedical research. The cyclohexyl group, in particular, is a common feature in drug design, often used to increase molecular rigidity, improve binding affinity to hydrophobic pockets in receptors, and enhance metabolic stability. nih.govacs.org

Potential avenues for future biomedical research include:

Scaffold for Drug Design: The compound can serve as a scaffold for developing new therapeutic agents. The propylcyclohexyl group can act as a lipophilic anchor, while the diol functionality can be derivatized to introduce pharmacophores or linkers for conjugation to other molecules. nih.govnih.gov For example, the cyclohexyl moiety is a key building block in the synthesis of complex natural products like the immunosuppressant FK-506. rsc.org

Drug Delivery Systems: Derivatized versions of the diol could be used to create novel biomaterials for drug delivery. For example, it could be incorporated into polymers to form hydrogels or nanogels. google.comnih.gov These systems can encapsulate therapeutic agents, with the hydrophobic cyclohexyl domains influencing drug loading and release kinetics. nih.gov

Biocompatible Materials: Polyurethanes or polyesters synthesized from this diol could be explored for biocompatibility. Materials with low water absorption and high stability may be suitable for medical implants or devices. The use of click chemistry, such as the Diels-Alder reaction, could be employed to functionalize surfaces of these materials for enhanced biocompatibility or targeted cell interactions. strath.ac.uknih.gov

Environmental and Sustainable Chemistry Perspectives in Diol Research

Future research will increasingly be guided by the principles of green and sustainable chemistry. This involves developing environmentally benign synthetic routes to the diol and utilizing it in sustainable materials.

Bio-based Synthesis: A key research goal would be to develop a synthetic pathway to this compound from renewable feedstocks. Lignocellulosic biomass is a rich source of both cyclic and linear molecules that could potentially be converted into the target diol through catalytic processes. rsc.orgpolyestertime.com This would position it as a sustainable alternative to petroleum-derived diols. nih.gov

Green Synthetic Methods: Research into cleaner synthetic methodologies is crucial. This could involve using electrochemical methods, which can reduce the need for hazardous reagents and operate under mild conditions. organic-chemistry.orgwordpress.com Another approach is the use of atom-economic catalytic reactions that maximize the incorporation of starting materials into the final product, minimizing waste. acs.org For example, sustainable processes have been developed for producing other diols, like divinylglycol from glycerol, which serve as a model for future work. acs.org

Biodegradable Polymers: Incorporating the diol into polyesters or polyurethanes could lead to new classes of biodegradable or recyclable materials. nih.gov The ester linkages in polyesters, for instance, are susceptible to hydrolysis, offering a route to degradation. Research would focus on tuning the polymer backbone to control the degradation rate and ensure the byproducts are non-toxic.

Q & A

Q. What are the established synthetic routes for 2-(4-propylcyclohexyl)propane-1,3-diol, and how is stereochemical purity ensured?

The compound is typically synthesized via catalytic hydrogenation of aromatic precursors or stereoselective methods to achieve the trans-cyclohexyl configuration. For example, SYNTHON Chemicals reports high-purity (>99% GC) synthesis, likely involving rigorous purification steps like recrystallization or chromatography to ensure diastereomeric purity . Key intermediates, such as trans-4-propylcyclohexanol derivatives, may be functionalized with propane-1,3-diol groups under controlled conditions.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy (to confirm stereochemistry and substituent positions).
  • Gas chromatography (GC) for purity assessment (>99% as per SYNTHON Chemicals) .
  • Differential scanning calorimetry (DSC) to determine mesophase transitions (e.g., Cr 63°C, SmB 102°C, Iso) .
  • X-ray diffraction for crystal structure validation.

Advanced Research Questions

Q. How does the alkyl chain length in cyclohexyl-substituted diols influence liquid crystal behavior?

Comparative studies of homologs (e.g., ethyl vs. propyl cyclohexyl derivatives) reveal that longer alkyl chains (e.g., propyl) enhance thermal stability in mesophases. For instance, 2-(trans-4'-n-propylcyclohexyl)propane-1,3-diol exhibits a broader smectic phase (SmB up to 102°C) compared to its ethyl analog (SmB up to 85°C), attributed to increased van der Waals interactions . Researchers should systematically vary alkyl groups and analyze phase transitions via polarized optical microscopy and DSC.

Q. What challenges arise in achieving high diastereoselectivity during synthesis, and how are they addressed?

The trans-cyclohexyl configuration is critical for liquid crystal applications. Challenges include minimizing cis-isomer formation during hydrogenation. Strategies include:

  • Using stereoselective catalysts (e.g., ruthenium complexes).
  • Optimizing reaction conditions (temperature, pressure) to favor thermodynamic control .
  • Post-synthetic purification via column chromatography or recrystallization to isolate the trans-isomer .

Q. How can computational modeling predict the mesophase behavior of this compound?

Molecular dynamics simulations can correlate molecular geometry (e.g., cyclohexyl ring conformation, diol spacing) with mesophase stability. For example, simulations may predict how the dihedral angle between the cyclohexyl and propane-diol moieties affects smectic layer formation. Experimental validation via X-ray scattering and DSC is recommended .

Methodological and Data Analysis Questions

Q. How should researchers resolve contradictions in reported phase transition temperatures for this compound?

Discrepancies may arise from impurities, annealing protocols, or DSC calibration. To address this:

  • Standardize purity thresholds (e.g., ≥99% GC).
  • Replicate thermal analysis under identical conditions (heating/cooling rates, sample encapsulation).
  • Cross-validate with polarized microscopy to correlate thermal events with texture changes .

Q. What role does the propane-1,3-diol backbone play in stabilizing liquid crystalline phases?

The diol’s hydroxyl groups facilitate hydrogen bonding, promoting molecular alignment in smectic phases. Comparative studies with mono-ol analogs show reduced mesophase stability, underscoring the importance of dual hydroxyl groups for intermolecular interactions .

Application-Oriented Questions

Q. How can this compound be integrated into functional materials (e.g., stimuli-responsive systems)?

Its smectic phase transitions enable applications in tunable optical devices. For example, doping with photoactive moieties (e.g., azobenzene) could create light-responsive liquid crystals. Researchers should assess compatibility via miscibility studies and monitor phase behavior under UV irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.